Ethyl decyl terephthalate

Description

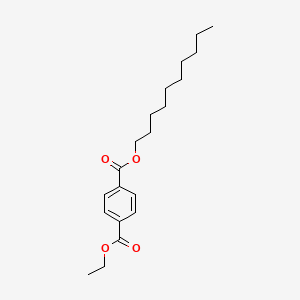

Structure

3D Structure

Properties

CAS No. |

54699-33-1 |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

4-O-decyl 1-O-ethyl benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C20H30O4/c1-3-5-6-7-8-9-10-11-16-24-20(22)18-14-12-17(13-15-18)19(21)23-4-2/h12-15H,3-11,16H2,1-2H3 |

InChI Key |

TXYMWKFYHOTGMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Terephthalic Acid Tpa Production:

Fossil-Based Route: The conventional method for producing TPA is the oxidation of p-xylene, which is derived from fossil fuels. This is an energy-intensive process and is a major contributor to the carbon footprint of polyester (B1180765) and terephthalate (B1205515) plasticizer production. rsc.org

Alcohol Production:

Ethanol (B145695): Bio-ethanol derived from fermentation of sugars (from corn, sugarcane, etc.) is widely available, and its LCA is well-studied, showing benefits in fossil fuel depletion but potential trade-offs related to land and water use.

Decanol: Decanol can be produced from fossil fuel precursors or through biological pathways. For example, it can be manufactured via the hydrogenation of coconut oil or produced via fermentation using modified microorganisms like Escherichia coli. nrel.gov The environmental impact varies significantly, with bio-based routes offering potential for a lower carbon footprint. nrel.gov

Esterification Process and End of Life:

The esterification reaction itself requires energy for heating and purification steps (like distillation), and often uses catalysts that have their own production footprint. Eco-friendly synthesis routes, such as solvent-free processes, can reduce the environmental impact.

The application phase is critical for plasticizers, as their potential to leach from the polymer matrix into the environment is a primary concern. semanticscholar.org

Mechanistic Studies of Ethyl Decyl Terephthalate Interactions in Material Systems

Interfacial and Bulk Interactions of Ethyl Decyl Terephthalate (B1205515) within Polymer Matrices

The compatibility and interaction of ethyl decyl terephthalate with a polymer matrix are governed by its molecular structure, characterized by a rigid aromatic ring and two flexible alkyl chains (one ethyl, one decyl). These interactions can be categorized as follows:

Bulk Interactions: Within the bulk of the polymer, this compound molecules position themselves between polymer chains. This positioning disrupts the intermolecular forces between the polymer chains, leading to an increase in segmental mobility and flexibility of the material. The efficiency of this plasticization is dependent on the polarity and molecular weight of both the polymer and the plasticizer.

Mechanisms Governing the Diffusion and Migration of this compound from Polymer Composites

The migration of this compound from a polymer matrix is a significant factor in determining the long-term stability and performance of the material. This process is primarily governed by diffusion mechanisms. The rate of diffusion is influenced by several factors, including the concentration gradient of the plasticizer, the temperature of the system, and the morphology of the polymer (i.e., its crystalline versus amorphous content).

The diffusion coefficient (D) is a key parameter in quantifying this migration and can be modeled using the Arrhenius relationship, which links the diffusion rate to temperature and the activation energy required for the diffusion process.

Table 1: Factors Influencing the Diffusion of this compound

| Factor | Description of Influence |

| Temperature | Higher temperatures increase the kinetic energy of the plasticizer molecules, leading to a higher diffusion rate. |

| Polymer Crystallinity | Migration primarily occurs through the amorphous regions of the polymer; higher crystallinity can impede diffusion pathways. |

| Plasticizer Concentration | A higher concentration gradient between the bulk material and the surface accelerates the rate of migration. |

| Molecular Weight | The relatively high molecular weight of this compound can result in lower volatility and migration rates compared to smaller plasticizers. |

Fundamental Degradation Pathways of this compound under Environmental and Processing Conditions

This compound is susceptible to degradation through several pathways when exposed to environmental stressors such as light, microorganisms, and water, as well as high temperatures encountered during processing.

Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, can initiate the photodegradation of this compound. The terephthalate core is the primary chromophore that absorbs UV radiation. This absorption can lead to the formation of excited states and the subsequent generation of free radicals. These radicals can then participate in a cascade of reactions, leading to chain scission of the ester linkages and degradation of the polymer backbone. Kinetic modeling of this process often follows first-order or second-order rate laws, depending on the specific environmental conditions and the presence of photosensitizers.

The biodegradation of this compound involves the metabolic action of microorganisms. Certain bacteria and fungi possess enzymes, such as esterases and hydrolases, that can cleave the ester bonds of the molecule. The typical pathway involves the initial hydrolysis of the ester linkages to yield terephthalic acid, ethanol (B145695), and 1-decanol. These intermediate products can then be further metabolized by microorganisms through central metabolic pathways like the beta-oxidation pathway and the Krebs cycle. The rate and extent of biodegradation are highly dependent on the microbial community present and environmental factors like nutrient availability, pH, and temperature.

Hydrolytic degradation occurs when this compound reacts with water, leading to the cleavage of its ester bonds. This reaction can be catalyzed by acids or bases and is temperature-dependent. The primary products of complete hydrolysis are terephthalic acid, ethanol, and 1-decanol. Under neutral conditions, the rate of hydrolysis is generally slow but can be accelerated at elevated temperatures and extreme pH levels. The kinetics of this process can be modeled to predict the service life of materials containing this plasticizer in aqueous or high-humidity environments.

Table 2: Products of this compound Degradation

| Degradation Pathway | Primary Identified Products |

| Hydrolysis | Terephthalic acid, Ethanol, 1-Decanol |

| Biodegradation | Terephthalic acid, Ethanol, 1-Decanol (as initial intermediates) |

| Photodegradation | Complex mixture including products from radical-induced chain scission |

Influence of this compound on Polymer Chain Dynamics and Free Volume Theory

The primary function of a plasticizer like this compound is to modify the physical properties of a polymer, which is fundamentally explained by its effect on polymer chain dynamics and free volume.

Polymer Chain Dynamics: By inserting themselves between polymer chains, the molecules of this compound increase the average distance between these chains. This reduces the cohesive forces (like van der Waals forces) that hold the chains together, thereby increasing their mobility and flexibility. This enhanced segmental motion is macroscopically observed as a decrease in the glass transition temperature (Tg) of the polymer, making the material softer and less brittle.

Free Volume Theory: According to the free volume theory, the mobility of polymer segments is related to the amount of unoccupied volume, or "free volume," within the polymer matrix. The addition of this compound increases the fractional free volume of the system. The bulky decyl group contributes significantly to creating additional space, which facilitates the rotational and translational motion of polymer segments. This increase in free volume is directly correlated with the observed decrease in modulus and increase in elongation at break for the plasticized polymer.

Industrial and Material Science Applications of Ethyl Decyl Terephthalate

Research into Ethyl decyl terephthalate (B1205515) as a Plasticizer in Polymer Science

Plasticizers are crucial additives that impart flexibility and improve the processability of polymers. researchgate.net Ethyl decyl terephthalate is being investigated as a viable, and in some cases, superior alternative to traditional plasticizers.

Integration into Polyvinyl Chloride (PVC) Formulations and Performance Enhancement

Polyvinyl chloride (PVC) is a widely used thermoplastic polymer that is inherently rigid. kinampark.com The addition of plasticizers is essential to make it flexible for numerous applications. kinampark.com this compound's structural isomer, di(2-ethylhexyl) terephthalate (DEHTP or DOTP), is a non-phthalate plasticizer known for its use in softening PVC plastics. wikipedia.org It is recognized for its chemical similarity to common phthalates like DEHP and DINP but without the associated regulatory pressures. wikipedia.org

Research has shown that terephthalate plasticizers, including esters with alcohol chains ranging from 6 to 12 carbons, can match the plasticizing capability of traditional orthophthalates while offering improvements in areas like volatility and low-temperature flexibility. epa.gov In a study comparing the effects of different plasticizers on PVC blends, formulations containing di(2-ethylhexyl) terephthalate (DEHT) exhibited notable flexibility. nih.gov Specifically, a PVC blend with only DEHT (PVC1) showed a significant increase in elongation at break compared to pure PVC, indicating enhanced flexibility. nih.gov When DEHT was partially replaced with a bio-based plasticizer, di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF), the elongation at break and tensile strength were further improved, suggesting a synergistic effect that enhances the plasticization process and compatibility within the PVC formulation. nih.gov

Table 1: Mechanical Properties of Plasticized PVC Blends

| Formulation | Young's Modulus (MPa) | Elongation at Break (%) | Tensile Strength (MPa) |

|---|---|---|---|

| Pure PVC | 153.87 ± 6.3 | 180.37 ± 5.16 | 30.33 ± 0.28 |

| PVC with DEHT (PVC1) | 8.96 ± 0.26 | 246.64 ± 9.38 | 13.19 ± 0.55 |

| PVC with DEHF/DEHT (PVC3) | Not specified | 330 | 17.46 |

This table is based on data from a study on PVC plasticization and illustrates the impact of DEHT alone and in combination with DEHF on the mechanical properties of PVC. nih.gov

Utilization in Other Polymer Systems (e.g., Polyolefins, Elastomers, Engineering Plastics)

The application of this compound and its isomers extends beyond PVC. These plasticizers are compatible with a range of other polymers. For instance, di(2-ethylhexyl) terephthalate (DEHT) is known to be compatible with cellulose (B213188) acetate-butyrate, cellulose nitrate, polymethyl methacrylate, polystyrene, and polyvinyl butyral resins. cpsc.gov Its use is also noted in various processing methods such as extrusion, calendering, injection molding, and coating, which are relevant for a wide array of polymers including polyolefins and engineering plastics. wikipedia.org

In the context of elastomers, the depolymerization of waste polyethylene (B3416737) terephthalate (PET) using higher alcohols like decyl alcohol has been employed to produce plasticizers for rubber. nih.gov This indicates the potential for terephthalate esters to be used in modifying the properties of elastomeric materials. While specific data on this compound in polyolefins and engineering plastics is less prevalent in the provided search results, the broad compatibility of similar terephthalates suggests its potential utility in these systems as well. cpsc.gov

Role of this compound in Modifying Polymer Processability, Rheology, and Mechanical Properties

The incorporation of plasticizers like this compound significantly influences the processability, rheology (flow behavior), and mechanical properties of polymers. Plasticizers work by increasing the free volume within the polymer matrix, which lowers the glass transition temperature (Tg) and makes the material more flexible and easier to process. diva-portal.org

The use of terephthalate plasticizers has been shown to provide equivalent plasticizing capability to orthophthalates while improving aspects such as plastisol viscosity and viscosity stability. epa.gov This is crucial for processes like coating and molding where precise control over the material's flow is necessary. wikipedia.org The reduction in melt viscosity facilitates easier processing at lower temperatures, which can lead to energy savings and reduced thermal degradation of the polymer. researchgate.net

From a mechanical standpoint, the addition of terephthalates like DEHT to PVC dramatically decreases the Young's modulus and increases the elongation at break, signifying a transition from a rigid to a flexible material. nih.gov This enhancement in flexibility is a primary goal of plasticization. diva-portal.org Studies on tung-oil based ester plasticizers, when compared to dioctyl terephthalate (DOTP), have shown that bio-based alternatives can provide good mechanical properties to PVC, indicating the versatility of terephthalate-based plasticization. kinampark.com

Investigation of Sustainable and Bio-based Applications of this compound and its Derivatives

There is a growing interest in developing sustainable and bio-based plasticizers to reduce the environmental impact of polymer products. Research is exploring the synthesis of terephthalates from renewable resources. One promising route is the use of 2,5-furandicarboxylic acid (FDCA), a bio-based chemical, as a substitute for petroleum-derived terephthalic acid. researchgate.netresearchgate.net This could lead to the production of 100% bio-based polyethylene terephthalate (PET) and, by extension, bio-based terephthalate plasticizers. researchgate.netresearchgate.net

The chemical recycling of waste PET is another significant avenue for producing sustainable terephthalate esters. nih.gov Through processes like alcoholysis with alcohols such as decyl alcohol, waste PET can be depolymerized to yield valuable plasticizers. nih.govencyclopedia.pub This approach not only provides a source for plasticizers but also addresses the challenge of plastic waste management. nih.gov Furthermore, the development of bio-based plasticizers from sources like isosorbide, derived from glucose and vegetable fatty acids, highlights the industry's move towards safer and more sustainable alternatives to traditional phthalates. nih.gov These bio-based plasticizers are designed to be readily biodegradable and non-toxic. nih.gov

Emerging Applications in Coatings, Adhesives, Sealants, and other Advanced Materials

The favorable properties of this compound and its isomers are leading to their exploration in a range of advanced material applications beyond traditional plasticized polymers.

Coatings: Terephthalate esters are used in coating applications. wikipedia.org Their low volatility is a desirable characteristic for coatings, as it minimizes the release of volatile organic compounds (VOCs). sinocurechem.com They can also be used in the formulation of polyester (B1180765) imide resins for coatings. google.com

Adhesives and Sealants: this compound and similar compounds are finding use in adhesives and sealants. nih.gov They can be a component of pressure-sensitive adhesives. nih.gov The flexibility and durability they impart are beneficial for creating strong and long-lasting bonds. In the automotive industry, for example, DOTP is used in seals and gaskets due to its excellent flexibility and sealing properties. sinocurechem.com

Other Advanced Materials: The use of dioctyl terephthalate (DOTP) in forming composite blends with polyaniline for conductive films demonstrates its potential in the field of advanced functional materials. chemicalbook.com It has also been used with polyvinyl chloride to create solutions for artificial intravessel plaque, indicating its utility in biomedical material research. chemicalbook.com

Environmental Fate, Transport, and Ecotoxicological Assessment of Ethyl Decyl Terephthalate

Environmental Distribution and Persistence in Aquatic, Terrestrial, and Atmospheric Compartments

There is currently no specific information available on the distribution and persistence of ethyl decyl terephthalate (B1205515) in various environmental compartments. Research on other plasticizers indicates that these chemicals can be released into the environment. publish.csiro.ausapub.org The degradation of related polymers like PET can be facilitated by environmental factors such as UV radiation, leading to the breakdown of the polymer structure. mdpi.com High-humidity environments can promote hydrolysis, breaking down ester linkages. mdpi.com

Bioaccumulation and Biotransformation Potential of Ethyl Decyl Terephthalate in Non-Human Organisms

Specific studies on the bioaccumulation and biotransformation of this compound in non-human organisms could not be located. For some related plasticizers, there is evidence of bioaccumulation in the food chain. frontiersin.org

Ecotoxicity Studies in Model Environmental Organisms and Ecosystems

Detailed ecotoxicity studies for this compound are not available. For context, studies on other plasticizers and microplastics have shown potential impacts on various organisms.

Aquatic Ecotoxicity (e.g., Algae, Invertebrates, Fish)

No specific aquatic ecotoxicity data for this compound was found. Research on related compounds like Di(2-ethylhexyl)phthalate (DEHP) and PET microplastics has indicated potential effects on aquatic organisms such as the calanoid copepod Parvocalanus crassirostris, where exposure led to reduced egg production and population depletion. ensayostierradelfuego.netdpird.wa.gov.au

Terrestrial Ecotoxicity (e.g., Soil Microorganisms, Plants, Invertebrates)

There is no available information on the terrestrial ecotoxicity of this compound. For the parent compound terephthalic acid, it has been shown to decrease the reproduction efficiency of Folsomia candida at concentrations higher than 30 mg/kg in soil. nih.gov Studies on a different alternative plasticizer, di(2-ethylhexyl) terephthalate (DOTP), showed that at a low concentration of 1%, it could induce stress in microbes, and concentrations above 5% affected their survival. nih.govkorea.ac.kr

Sorption, Desorption, and Leaching Behavior in Soil and Sediment Systems

Specific data on the sorption, desorption, and leaching of this compound in soil and sediment is not available. Generally, plasticizers are not chemically bonded to the polymer matrix and can leach into the environment over time. publish.csiro.au The hydrophobicity of phthalate (B1215562) esters, which tends to increase with the length of the alkyl chain, influences their sorption to organic matter. frontiersin.org

Identification and Environmental Significance of Transformation Products from this compound Degradation

There are no studies identifying the transformation products resulting from the degradation of this compound. The degradation of PET, a related polymer, can release its constituent monomers, terephthalic acid and ethylene (B1197577) glycol. mdpi.com Further reactions can form byproducts such as carbon monoxide, carbon dioxide, and various aromatic acids. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification of Ethyl Decyl Terephthalate in Complex Matrices

Comprehensive Sample Preparation Techniques for Diverse Environmental, Industrial, and Biological Matrices (Excluding human clinical samples)

The effective extraction and cleanup of ethyl decyl terephthalate (B1205515) from complex matrices are critical preliminary steps to ensure accurate and reliable quantification. The choice of technique is dictated by the matrix type, the concentration of the analyte, and the desired level of sample throughput.

Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction of terephthalates from liquid samples. For environmental water samples, SPE cartridges packed with C18 or polymeric sorbents are commonly used. kau.edu.sa The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. For a compound like ethyl decyl terephthalate, a non-polar sorbent such as C18 would be effective due to the compound's expected hydrophobicity. Elution would typically be carried out with solvents like ethyl acetate (B1210297) or acetonitrile (B52724). In the context of analyzing plasticizers in beverages, a study utilized C18 cartridges for extraction, which would be a suitable approach for this compound as well. mdpi.com

Liquid-Liquid Extraction (LLE) remains a fundamental and effective technique for separating analytes based on their differential solubility in two immiscible liquid phases. For the extraction of relatively non-polar compounds like this compound from aqueous matrices, solvents such as n-hexane or dichloromethane (B109758) are appropriate. mdpi.comacs.org A multi-analyte method for plastic additives in food simulants employed LLE with dichloromethane, demonstrating its applicability for a broad range of plasticizers. acs.org To enhance extraction efficiency, factors such as solvent volume, pH of the aqueous phase, and ionic strength are optimized.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a more advanced technique that utilizes elevated temperatures and pressures to increase the efficiency and speed of extraction from solid and semi-solid samples. This method is particularly useful for extracting additives from polymeric materials. While specific studies on this compound are not prevalent, methods developed for other plasticizers in materials like polyethylene (B3416737) terephthalate (PET) can be extrapolated. researchgate.netnih.gov Solvents like dichloromethane or methanol (B129727) could be used for the ultrasonic extraction of additives from PET, a process that shares principles with PLE. researchgate.netnih.gov

A comparative representation of these extraction techniques for a compound analogous to this compound is presented below:

| Extraction Technique | Typical Sorbent/Solvent | Target Matrices | Key Advantages |

| Solid-Phase Extraction | C18, Polymeric Sorbents | Water, Beverages | High recovery, good selectivity, reduced solvent consumption |

| Liquid-Liquid Extraction | n-Hexane, Dichloromethane | Aqueous solutions, Food simulants | Simple, widely applicable |

| Pressurized Liquid Extraction | Dichloromethane, Methanol | Polymeric materials, Sediments | Fast, efficient, automated |

Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized sample preparation technique that has gained popularity for the analysis of phthalates and related compounds. nih.govnih.govscispace.com A fused-silica fiber coated with a suitable stationary phase is exposed to the sample or its headspace, and the analytes are adsorbed onto the fiber. For a semi-volatile compound like this compound, headspace SPME (HS-SPME) would be a suitable approach, particularly for water and beverage samples. nih.govthaiscience.info The choice of fiber coating is crucial; a non-polar coating like polydimethylsiloxane (B3030410) (PDMS) would be appropriate. thaiscience.info

Liquid-Phase Microextraction (LPME) encompasses several techniques, including dispersive liquid-liquid microextraction (DLLME), that utilize a minimal amount of solvent for extraction. mdpi.compjoes.com In a typical DLLME procedure for water samples, a mixture of an extraction solvent (e.g., carbon tetrachloride) and a disperser solvent (e.g., methanol) is rapidly injected into the aqueous sample. pjoes.com This creates a cloudy solution with a large surface area for efficient extraction of the analyte into the fine droplets of the extraction solvent. This method has been successfully applied to the analysis of various plasticizers in beverages. pjoes.com

For gas chromatographic analysis of terephthalic acid and its monoesters, derivatization is often necessary to improve volatility and chromatographic peak shape. chromforum.orgresearchgate.net A common approach is silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert polar hydroxyl and carboxyl groups into their more volatile trimethylsilyl (B98337) (TMS) derivatives. researchgate.netgoogle.com While this compound itself does not typically require derivatization for GC analysis due to its volatility, analysis of its potential degradation products, such as terephthalic acid, would necessitate such a step. chromforum.org Another derivatization approach involves methylation using reagents like BF3/methanol to form methyl esters. chromforum.org

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Supercritical Fluid Chromatography)

Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities. rsc.orgrsc.org For the analysis of a range of non-phthalate plasticizers, including terephthalates, a non-polar or medium-polarity capillary column, such as a DB-5MS, is commonly used. oregonstate.edu The temperature program is optimized to achieve baseline separation of the target analytes from other components in the sample extract. A typical GC oven temperature program would start at a lower temperature and ramp up to a higher temperature to elute the less volatile compounds. reachinbelgium.be

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for less volatile or thermally labile compounds. diva-portal.org For the separation of terephthalates and other plasticizers, reversed-phase HPLC with a C18 column is the most common approach. kau.edu.saresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient elution program to optimize separation. kau.edu.sa HPLC can be directly coupled to a mass spectrometer (LC-MS) for sensitive and selective detection.

Supercritical Fluid Chromatography (SFC) is a less common but powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and reduced solvent consumption compared to HPLC. While specific applications for this compound are not widely reported, its potential for separating plasticizers has been recognized.

The following table summarizes the typical chromatographic conditions for the analysis of compounds similar to this compound:

| Chromatographic Technique | Column Type | Mobile/Carrier Phase | Typical Application |

| Gas Chromatography (GC) | DB-5MS or similar | Helium | Analysis of volatile and semi-volatile plasticizers |

| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Water or Methanol/Water | Analysis of a wide range of plasticizers, including less volatile ones |

Advanced Detection Technologies (e.g., Mass Spectrometry, Triple Quadrupole Mass Spectrometry, High-Resolution Mass Spectrometry)

Mass Spectrometry (MS) , when coupled with a chromatographic separation technique, is the gold standard for the identification and quantification of organic compounds. For routine analysis, a single quadrupole mass spectrometer operating in electron ionization (EI) mode is often used. oregonstate.edu The mass spectrum of a terephthalate ester typically shows a characteristic fragmentation pattern that can be used for identification. For instance, the mass spectrum of dimethyl terephthalate shows a prominent molecular ion peak and a base peak corresponding to the loss of a methoxy (B1213986) group. chemicalbook.com For this compound, characteristic fragment ions would be expected from the cleavage of the ester bonds.

Triple Quadrupole Mass Spectrometry (QqQ-MS) , operated in multiple reaction monitoring (MRM) mode, offers enhanced selectivity and sensitivity for quantitative analysis. This technique is particularly useful for analyzing trace levels of target compounds in complex matrices. In an LC-MS/MS system, the first quadrupole selects the precursor ion (e.g., the protonated molecule of this compound), the second quadrupole serves as a collision cell where the ion is fragmented, and the third quadrupole selects a specific product ion for detection. This process significantly reduces background noise and improves the signal-to-noise ratio.

High-Resolution Mass Spectrometry (HRMS) , such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, enabling the determination of the elemental composition of an ion. rsc.orgrsc.orgnih.gov This capability is invaluable for the confident identification of unknown compounds and for distinguishing between isobaric interferences. reachinbelgium.be GC-HRMS and LC-HRMS methods have been developed for the comprehensive screening of non-phthalate plasticizers in various matrices. nih.govacs.org For this compound, HRMS would allow for its unambiguous identification even in the presence of other co-eluting compounds with the same nominal mass.

Method Validation for Accuracy, Precision, Linearity, Limit of Detection, and Limit of Quantification in Trace Analysis

The validation of an analytical method is crucial to ensure the reliability and comparability of results. Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netmdpi.com

Accuracy is typically assessed by performing recovery experiments on spiked samples. A known amount of the analyte is added to a blank matrix, and the sample is then subjected to the entire analytical procedure. The percentage of the analyte recovered is a measure of the method's accuracy. For the analysis of plasticizers, recovery rates between 70% and 120% are generally considered acceptable. rsc.orgresearchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For trace analysis of plasticizers, RSD values below 20% are often required. nih.govresearchgate.net

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of standards at different concentrations and plotting the response against the concentration. A correlation coefficient (r) close to 1 (typically >0.99) indicates good linearity. rsc.orgrsc.org

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected but not necessarily quantified. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For the analysis of non-phthalate plasticizers using GC-HRMS, LODs in the range of 0.02 to 0.04 mg/kg and LOQs from 0.04 to 0.08 mg/kg have been reported for milk powder samples. rsc.orgrsc.org

A summary of typical method validation parameters for the analysis of terephthalate-related compounds is provided in the table below:

| Validation Parameter | Typical Acceptance Criteria |

| Accuracy (Recovery) | 70-120% |

| Precision (RSD) | < 20% |

| Linearity (r) | > 0.99 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

Regulatory Frameworks and Policy Implications for Ethyl Decyl Terephthalate Non Safety Aspects

Research on Substitution Strategies and the Development of Alternative Plasticizers Driven by Policy and Sustainability Goals

The development and use of terephthalates like Ethyl Decyl Terephthalate (B1205515) are strongly influenced by global policy and sustainability trends aimed at finding safer alternatives to traditional ortho-phthalate plasticizers. For decades, plasticizers such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP) have been the subject of regulatory scrutiny due to concerns about their potential health effects. chemradar.com This has led to restrictions and authorizations under regulations like REACH in Europe, which in turn has driven the market towards substitute chemicals. chemradar.commdpi.com

Terephthalates, which are isomers of ortho-phthalates, have emerged as leading alternatives. nrel.gov Di(2-ethylhexyl) terephthalate (DEHT), also known as DOTP, is one of the most popular non-phthalate plasticizers and is widely used as a replacement for DEHP in numerous applications. mdpi.commdpi.com The primary drivers for this substitution are:

Regulatory Pressure: Regulations like the EU's REACH and the US Consumer Product Safety Improvement Act (CPSIA) have restricted the use of certain ortho-phthalates in consumer goods, particularly in toys and childcare articles. mdpi.comnrel.gov

Sustainability Goals: There is a growing industry and consumer demand for materials with improved environmental and health profiles. Chemical companies are actively marketing "greener" plasticizers, including those based on terephthalates, to meet these sustainability targets. researchgate.net

Performance: While finding a drop-in replacement is challenging, alternatives like terephthalates offer a balance of properties suitable for many PVC applications previously dominated by ortho-phthalates. nrel.gov

Although Ethyl Decyl Terephthalate is not as high-profile as DEHT, its development fits within this broader strategy of creating a diverse portfolio of alternative plasticizers to meet various performance, cost, and regulatory requirements. Research into new plasticizers, including various ester combinations, is ongoing to find additives that are effective, economically viable, and environmentally benign. researchgate.netrsc.org

Compliance Considerations within Chemical Management Regulations (e.g., REACH, TSCA) focusing on Usage and Environmental Release

Compliance with major chemical management regulations such as REACH in the European Union and TSCA in the United States is critical for any chemical in commerce.

Under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) , any substance manufactured in or imported into the EU in quantities of one tonne or more per year must be registered with ECHA. maastrichtuniversity.nl A search of the public ECHA database does not show a registration for "1,4-Benzenedicarboxylic acid, decyl ethyl ester" (CAS No. 54699-33-1). This implies that the substance is either not currently on the EU market in significant volumes or is used in applications exempt from registration. If a company intended to manufacture or import this substance above the one-tonne threshold, a full registration dossier would need to be submitted. Furthermore, ECHA is known to assess chemicals in groups; terephthalates have been identified as a group for which regulatory needs are being assessed, which could lead to future regulatory actions on a group-wide basis. researchgate.net

In the United States, the Toxic Substances Control Act (TSCA) requires that all chemical substances in commerce be listed on the TSCA Inventory. procurementresource.com A definitive public record of this compound (CAS No. 54699-33-1) on the active TSCA inventory was not identified in the conducted research. If a substance is not on the inventory, it is considered "new" and must undergo a Premanufacture Notice (PMN) review by the EPA before it can be commercially produced or imported. usda.gov This process evaluates the potential risks of the new chemical to human health and the environment. Given that related terephthalates are regulated under TSCA, any new terephthalate ester would likely face significant scrutiny regarding its environmental fate, particularly concerning leaching from final articles and potential for persistence. semanticscholar.orgrsc.org

Life Cycle Assessment (LCA) Studies for the Environmental Footprint of this compound Production and Application

No specific Life Cycle Assessment (LCA) studies for this compound were found. However, an analysis of its environmental footprint can be constructed by examining the production of its precursors and the general esterification process. The synthesis of this compound involves the esterification of terephthalic acid (TPA) with two alcohols: ethanol (B145695) and decanol.

Future Research Directions and Emerging Paradigms in Ethyl Decyl Terephthalate Chemistry

Exploration of Novel Bio-based or Waste-Derived Feedstocks for Sustainable Ethyl Decyl Terephthalate (B1205515) Synthesis

The future of ethyl decyl terephthalate synthesis is intrinsically linked to the development of sustainable feedstock sources. Conventional methods often rely on petroleum-based precursors, which raises environmental concerns. researchgate.net A significant research thrust is the transition towards bio-based and waste-derived raw materials for both the terephthalic acid and the alcohol moieties.

Bio-based Terephthalic Acid: Researchers are actively investigating pathways to produce terephthalic acid from renewable resources. One promising route involves the conversion of muconic acid, which can be derived from sugars. researchgate.net Another avenue is the utilization of 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical obtainable from carbohydrates. rsc.org The Diels-Alder reaction of HMF-derived intermediates can lead to bio-based p-xylene, a direct precursor to terephthalic acid. google.com Companies are already commercializing PET resins made from bio-based feedstocks, indicating a clear industrial trend towards sustainability. specialchem.com

Bio-based Alcohols (Ethanol and Decanol): Ethanol (B145695) is readily produced through the fermentation of biomass such as corn, sugarcane, or cellulosic materials. rsc.org The production of bio-decanol is also an area of active research, with potential pathways including the fermentation of sugars and the catalytic upgrading of bio-oils derived from the pyrolysis of lignocellulosic biomass.

Waste-Derived Feedstocks: A circular economy approach encourages the use of waste materials as feedstocks. Post-consumer PET plastic is a significant resource for recovering terephthalic acid through chemical recycling processes like glycolysis, methanolysis, and hydrolysis. mdpi.comrsc.org These depolymerization techniques can yield purified terephthalic acid or its esters, which can then be used to synthesize new polymers like this compound. mdpi.comrsc.org

The table below summarizes potential bio-based and waste-derived feedstocks for the synthesis of this compound.

| Component | Feedstock Source | Potential Conversion Pathway |

| Terephthalic Acid | Sugars (e.g., glucose) | Fermentation to muconic acid, followed by chemical conversion. researchgate.net |

| Lignocellulosic Biomass | Conversion to 5-hydroxymethylfurfural (HMF), then to bio-p-xylene. rsc.orggoogle.com | |

| Waste PET Plastic | Chemical recycling (glycolysis, methanolysis, hydrolysis). mdpi.comrsc.org | |

| Ethanol | Corn, Sugarcane | Fermentation. rsc.org |

| Cellulosic Biomass | Enzymatic hydrolysis and fermentation. ieabioenergy.com | |

| Decanol | Vegetable Oils | Transesterification and hydrogenation. |

| Lignocellulosic Biomass | Pyrolysis to bio-oil, followed by catalytic upgrading. |

Advanced Computational Chemistry Approaches for Predicting Properties and Interactions of this compound

Computational chemistry is poised to revolutionize the design and development of new materials like this compound. By simulating molecular structures and interactions, researchers can predict key properties before undertaking costly and time-consuming laboratory synthesis.

Molecular dynamics (MD) simulations can be employed to predict a range of physical and mechanical properties. For instance, MD has been successfully used to estimate the glass transition temperature (Tg) of polymer blends by analyzing specific volume changes with temperature. mdpi.com This approach could be adapted to predict the plasticizing efficiency of this compound in various polymer matrices. Furthermore, computational models can elucidate the compatibility between a plasticizer and a polymer by calculating parameters like the Flory-Huggins interaction parameter. scispace.com

Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of this compound. acs.org These calculations can help in understanding its interactions with other molecules and predict its degradation pathways. Recently, polarizable force fields, like the Drude force field, have been extended to synthetic polymers like PET, allowing for more accurate simulations of their electronic properties and interactions at interfaces. chemrxiv.org

The following table outlines key properties of this compound that can be predicted using advanced computational methods.

| Predicted Property | Computational Method | Significance |

| Glass Transition Temperature (Tg) | Molecular Dynamics (MD) Simulations mdpi.com | Indicates plasticizing efficiency. |

| Compatibility with Polymers | MD Simulations (Flory-Huggins parameter) scispace.com | Predicts miscibility and performance. |

| Diffusion Coefficient | MD Simulations | Relates to plasticizer permanence and migration. scispace.com |

| Mechanical Properties (e.g., Young's Modulus) | MD Simulations | Assesses the effect on material stiffness. scispace.com |

| Electronic Properties & Reactivity | Density Functional Theory (DFT) acs.org | Understands chemical stability and interactions. |

| Interfacial Interactions | Polarizable Force Field Simulations chemrxiv.org | Crucial for understanding behavior in real-world environments. |

Mechanistic Insights into Long-Term Performance and Environmental Behavior in Real-World Scenarios

Understanding the long-term performance and environmental fate of this compound is crucial for its responsible application. Research in this area will focus on its stability, degradation mechanisms, and potential environmental impact.

Environmental Behavior: The environmental fate of this compound will be determined by its susceptibility to abiotic and biotic degradation processes. Photodegradation, initiated by UV radiation, can lead to chain scission and the formation of various degradation products. nih.gov The presence of humidity can accelerate degradation through hydrolysis, breaking down the ester linkages. nih.gov The persistence of terephthalate esters in the environment and their potential to be released from plastic products are areas of ongoing concern. researchgate.net Research into the biodegradation of terephthalate-based materials is also a critical area, with some studies focusing on the isolation and engineering of enzymes capable of breaking down these polymers. nih.govnrel.gov

The table below details key aspects of the long-term performance and environmental behavior of this compound that require further investigation.

| Research Area | Key Questions | Relevant Analytical Techniques |

| Plasticizer Migration | How does the rate of migration vary with temperature, polymer matrix, and environmental conditions? | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) |

| Hydrolytic Stability | What are the hydrolysis kinetics at different temperatures and pH levels? ifremer.fr | Gel Permeation Chromatography (GPC) for molecular weight changes, Titration for carboxylic acid end groups. |

| Photodegradation | What are the primary photodegradation pathways and products under UV exposure? nih.gov | Fourier-Transform Infrared Spectroscopy (FTIR), UV-Vis Spectroscopy. |

| Biodegradation | Is this compound susceptible to microbial degradation? What are the metabolic pathways? | Respirometry, Analysis of degradation products by LC-MS. |

| Ecotoxicity | What is the potential toxicity of this compound and its degradation products to aquatic and terrestrial organisms? | Standard ecotoxicological assays. |

Development of High-Throughput Screening Methodologies for Structure-Activity Relationship Studies in Material Science

The discovery and optimization of new materials like this compound can be significantly accelerated by high-throughput screening (HTS) methodologies. wikipedia.org HTS allows for the rapid synthesis and testing of large libraries of compounds, enabling the efficient exploration of structure-activity relationships (SARs). umd.edunih.gov

In the context of material science, HTS can be used to screen for plasticizers with desired properties, such as high efficiency, low migration, and favorable toxicological profiles. wikipedia.orgumd.edu This involves the parallel synthesis of a diverse range of terephthalate esters with varying alcohol side chains, followed by automated testing of their performance in a polymer matrix. umd.edu The data generated from these experiments can then be used to build quantitative structure-property relationship (QSPR) models. mdpi.comresearchgate.net These models use machine learning algorithms to correlate molecular descriptors with observed properties, enabling the in-silico prediction of performance for yet-to-be-synthesized compounds. acs.orgmdpi.com

The development of HTS workflows for plasticizers would involve several key components, as outlined in the table below.

| HTS Workflow Component | Description | Enabling Technologies |

| Library Synthesis | Automated, parallel synthesis of a diverse library of terephthalate esters. | Robotic liquid handling systems, microreactors. |

| Sample Preparation | Automated mixing of plasticizers with polymer resins and processing into test samples. | Automated compounding and molding equipment. |

| High-Throughput Characterization | Rapid measurement of key performance indicators (e.g., Tg, mechanical properties, migration). | Automated mechanical testers, thermal analysis instruments (DSC, TGA), spectroscopic methods. |

| Data Analysis and Modeling | Extraction of SAR information and development of predictive QSPR models. nih.gov | Machine learning algorithms, cheminformatics software. acs.orgmdpi.com |

Interdisciplinary Research Integrating Materials Science, Environmental Chemistry, and Analytical Science for Holistic Understanding

A holistic understanding of this compound requires a multidisciplinary approach that integrates expertise from materials science, environmental chemistry, and analytical science. ucr.eduresearchgate.netchemisgroup.comhun-ren.hurequimte.pt This collaborative research is essential for addressing the complex challenges associated with the development and use of new chemical compounds.

Materials Science provides the fundamental knowledge of polymer chemistry and physics needed to design and synthesize novel terephthalate esters with specific functionalities. chemisgroup.com This includes understanding how the molecular structure of this compound influences its performance as a plasticizer.

Environmental Chemistry focuses on the fate and transport of this compound in the environment. ucr.edurequimte.pt This involves studying its degradation pathways, persistence, and potential for bioaccumulation.

Analytical Science is crucial for developing the methods needed to detect and quantify this compound and its degradation products in complex matrices, from polymer formulations to environmental samples. researchgate.net

The synergy between these disciplines can lead to the development of safer and more sustainable materials. For example, by combining insights from environmental chemistry and materials science, it may be possible to design "benign-by-design" plasticizers that are both effective and readily biodegradable.

The table below illustrates the potential contributions of each discipline to a holistic understanding of this compound.

| Discipline | Key Contributions |

| Materials Science | - Synthesis of novel terephthalate esters. researchgate.netmdpi.comgoogle.comresearchgate.net - Characterization of physical and mechanical properties. - Elucidation of structure-property relationships. acs.orgumd.edunih.govnist.gov |

| Environmental Chemistry | - Investigation of environmental fate and transport. ucr.edurequimte.pt - Study of degradation mechanisms (photolysis, hydrolysis, biodegradation). nih.govresearchgate.netresearchgate.net - Assessment of ecotoxicity. |

| Analytical Science | - Development of methods for quantification in various matrices. researchgate.net - Identification of degradation products. - Monitoring of environmental levels. |

Concluding Remarks and Research Outlook on Ethyl Decyl Terephthalate

Synthesis of Key Research Findings and Major Contributions to the Field

Direct research exclusively focused on ethyl decyl terephthalate (B1205515) is not extensively documented in publicly available literature. However, a substantial body of research on analogous dialkyl terephthalates provides a strong foundation for understanding its probable characteristics and role in polymer science.

Key Inferred Research Findings:

Synthesis Routes: The primary methods for synthesizing terephthalate esters are well-established and would be applicable to ethyl decyl terephthalate. These include the direct esterification of terephthalic acid (TPA) with the corresponding alcohols (ethanol and decanol) or the transesterification of a dialkyl terephthalate, such as dimethyl terephthalate (DMT), with the desired alcohols. wikipedia.orgepo.org The direct esterification of TPA is a common industrial route, often conducted at temperatures between 180°C and 270°C in the presence of a catalyst, such as a titanium compound. epo.org Another significant contribution is the development of chemical recycling pathways, such as the alcoholysis of waste poly(ethylene terephthalate) (PET), which can yield terephthalate precursors for synthesizing new plasticizers. nih.gov

Primary Application as a Plasticizer: The major contribution of terephthalates as a chemical class is their successful application as primary plasticizers, particularly for polyvinyl chloride (PVC). gst-chem.com They are recognized as "non-phthalate" alternatives to ortho-phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP), which have faced increasing regulatory scrutiny. umweltprobenbank.debrieflands.com Compounds like DEHT are used to impart flexibility, durability, and processability to polymers for a wide range of applications, including flooring, cables, and coated fabrics. gst-chem.comcpsc.gov It is anticipated that this compound would serve a similar function, potentially offering a unique balance of properties due to its asymmetric structure.

Performance Characteristics: Research on compounds like DEHT highlights properties that are desirable in a plasticizer, such as low volatility, low migration rates, and good flexibility at low temperatures. cpsc.gov These attributes are crucial for durable end-products and for applications with human contact or in sensitive environments, such as food contact materials. umweltprobenbank.deresearchgate.net The asymmetrical nature of an ethyl decyl ester could theoretically modulate these properties, influencing its compatibility and performance within a polymer matrix.

To provide context, the properties of the well-researched analog, di(2-ethylhexyl) terephthalate (DEHT), are summarized below.

Interactive Data Table: Physicochemical Properties of Di(2-ethylhexyl) Terephthalate (DEHT)

| Property | Value | Source |

| Chemical Formula | C₂₄H₃₈O₄ | wikipedia.org |

| Molar Mass | 390.56 g/mol | wikipedia.org |

| Physical State | Colorless, viscous liquid | wikipedia.orggst-chem.com |

| Melting Point | -48°C | cpsc.gov |

| Boiling Point | 375°C at 101.325 kPa | cpsc.gov |

| Flash Point | 212°C at 101.325 kPa | cpsc.gov |

| Water Solubility | 0.4 µg/L at 22.5°C | cpsc.gov |

Note: This data is for DEHT and serves as a proxy. Specific values for this compound are not available and require empirical determination.

Identification of Remaining Knowledge Gaps and Prioritization of Future Research Endeavors

The most significant knowledge gap is the near-complete lack of dedicated scientific studies on this compound. Its existence is noted in chemical databases, but comprehensive research into its synthesis, properties, and performance is absent. Future research should be prioritized to build a complete scientific profile of this compound.

Table of Identified Knowledge Gaps and Research Priorities

| Research Area | Identified Knowledge Gaps | Prioritization of Future Endeavors |

| Synthesis & Manufacturing | - Lack of optimized, high-yield synthesis protocols specific to this asymmetric ester.- No data on catalyst efficiency (e.g., titanates, zinc acetate) for this specific reaction.- Absence of studies on purification methods and potential by-product formation. | 1. Develop and optimize catalytic esterification/transesterification processes.2. Conduct kinetic studies to understand reaction mechanisms.3. Establish efficient, scalable purification protocols. |

| Physicochemical Properties | - Fundamental data such as boiling point, melting point, viscosity, and density are not documented.- Partition coefficients (e.g., Log Kow) and water solubility data are unavailable. | 1. Perform comprehensive empirical measurement of all core physical and chemical properties.2. Use findings to predict environmental partitioning and fate. |

| Material Performance | - No studies on its efficiency as a plasticizer in PVC or other polymers.- Data on compatibility, thermal stability, and low-temperature performance of resulting polymer blends is missing.- Migration resistance in various media (e.g., water, fatty food simulants) has not been tested. | 1. Prepare polymer blends and evaluate key performance metrics (e.g., hardness, tensile strength, elongation).2. Conduct standardized migration tests to assess its stability in consumer applications. |

| Environmental & Health Profile | - No specific toxicological data exists.- Biodegradation pathways and environmental persistence are unknown.- Metabolites have not been identified. researchgate.net | 1. Perform in-vitro cytotoxicity and genotoxicity screening.2. Conduct standardized biodegradability tests (e.g., OECD guidelines).3. Investigate metabolic pathways to identify potential biomarkers of exposure. |

Q & A

Q. What are the established synthesis pathways for ethyl decyl terephthalate, and how can reaction conditions be optimized for academic-scale production?

this compound is synthesized via esterification or transesterification reactions. A typical method involves reacting terephthalic acid (or its derivatives, such as dimethyl terephthalate) with ethyl alcohol and decyl alcohol under acidic or enzymatic catalysis. For example, zinc acetate or titanium-based catalysts (e.g., titanium isopropoxide) are effective in transesterification reactions at temperatures between 150–200°C under inert atmospheres . Optimization parameters include:

- Catalyst loading : 0.5–2.0 wt% of reactants.

- Temperature control : Gradual heating to avoid side reactions (e.g., decomposition of alcohols).

- Vacuum application : During polycondensation to remove byproducts (e.g., methanol or water) and drive reaction completion. Characterization via FTIR (C=O stretch at ~1720 cm⁻¹, ester C-O at ~1250 cm⁻¹) and NMR (proton signals at δ 4.3–4.5 ppm for ethyl/decyl ester groups) confirms structural integrity .

Q. How can researchers characterize the purity and thermal stability of this compound?

Key analytical methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To detect volatile impurities or residual monomers.

- Differential Scanning Calorimetry (DSC) : Measures glass transition (Tg) and melting points (Tm); deviations from literature values (e.g., Tm ~50–70°C for similar esters) indicate impurities .

- Thermogravimetric Analysis (TGA) : Assesses decomposition onset temperatures; esters typically degrade above 250°C .

- High-Performance Liquid Chromatography (HPLC) : Quantifies ester content using reverse-phase columns and UV detection at 254 nm.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of vapors or dust .

- Storage : In airtight containers away from oxidizers and heat sources; classify as a non-flammable solid .

- Spill Management : Collect using non-sparking tools and dispose via approved chemical waste channels .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved in academic studies?

Contradictions in toxicity studies (e.g., endocrine disruption potential vs. inertness) require:

- Systematic Literature Reviews : Prioritize studies adhering to OECD guidelines (e.g., OECD 457 for endocrine activity) .

- In vitro assays : Use human cell lines (e.g., MCF-7 for estrogenicity) with controls for metabolic activation.

- In vivo validation : Rodent models to assess chronic exposure effects (e.g., liver/kidney histopathology) .

- Data Harmonization : Cross-reference with structurally analogous esters (e.g., DEHP) while accounting for alkyl chain length effects on bioavailability .

Q. What experimental designs are optimal for studying the environmental persistence of this compound?

- Biodegradation Assays : Use OECD 301B (Ready Biodegradability) to monitor CO₂ evolution in aqueous systems .

- Photodegradation Studies : Expose to UV light (λ = 254–365 nm) and analyze breakdown products via LC-MS.

- Soil Sorption Experiments : Measure partition coefficients (Kd) using batch equilibrium methods with varying organic matter content.

- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) to assess aquatic impact .

Q. How can solubility challenges of this compound in non-polar solvents be addressed for material science applications?

- Co-solvent Systems : Blend with acetone or ethyl acetate (5–10% v/v) to enhance solubility in supercritical CO₂ .

- Surfactant-Mediated Dispersion : Use polysorbates (e.g., Tween-80) for stable emulsions in hydrophobic matrices.

- Temperature Gradients : Elevate temperatures to 50–60°C during dissolution, followed by gradual cooling to prevent recrystallization .

Q. What methodologies are recommended for analyzing this compound’s role as a plasticizer in polymer composites?

- Dynamic Mechanical Analysis (DMA) : Quantify glass transition shifts (ΔTg) to assess plasticization efficiency.

- Tensile Testing : Compare stress-strain curves of unmodified vs. modified polymers (e.g., PVC or PLA) .

- Migration Studies : Soak composites in hexane or ethanol (40°C, 24h) and measure mass loss via gravimetry.

- SEM Imaging : Evaluate surface morphology for phase separation or cracks induced by plasticizer leaching .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported solubility parameters for this compound?

Discrepancies may arise from solvent polarity or measurement techniques. Mitigation strategies include:

- Standardized Solvent Selection : Use IUPAC-recommended solvents (e.g., n-hexane, toluene) for consistency.

- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) via turbidimetry .

- Interlaboratory Comparisons : Collaborate to validate data using identical protocols (e.g., shake-flask method at 25°C).

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.